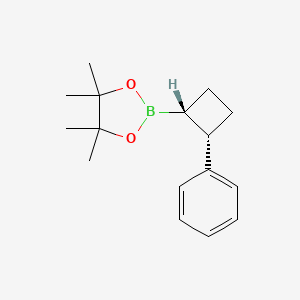
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is of interest due to its unique structure, which includes a cyclobutyl ring and a boronic ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclobutyl derivative with a boronic ester precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the cyclobutyl ring or the boronic ester moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified cyclobutyl derivatives.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: The boronic ester group is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The boronic ester group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable boronic ester linkages.
Mécanisme D'action
The mechanism of action of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensing and detection applications. Additionally, the phenylcyclobutyl moiety can engage in π-π interactions or hydrophobic interactions with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
- rac-ethyl 2-[(1r,4r)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl]acetate
Uniqueness: The uniqueness of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to cyclopropyl or cyclohexyl analogs. This can influence its reactivity and interactions in both chemical and biological contexts.
Propriétés
Formule moléculaire |
C16H23BO2 |
|---|---|
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
Clé InChI |
UNJZETLZTWDZEQ-ZIAGYGMSSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CC[C@@H]2C3=CC=CC=C3 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


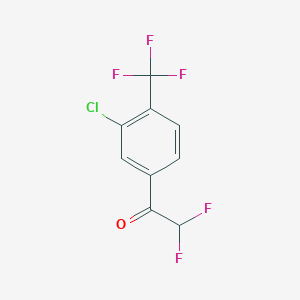
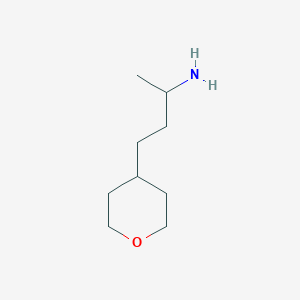
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)

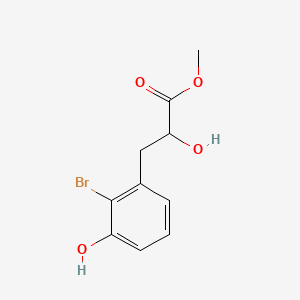
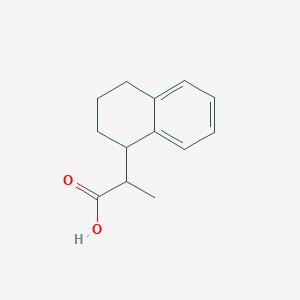
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
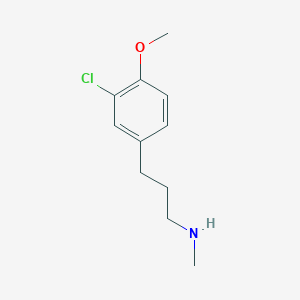
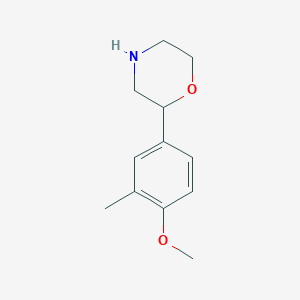

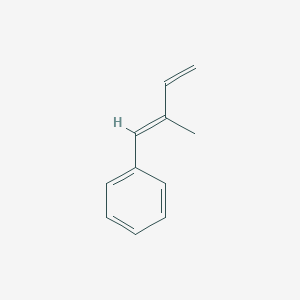
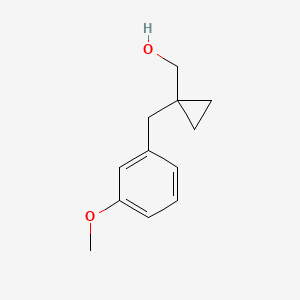
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)

